methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
Description
Methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with sulfur-containing moieties and aromatic groups. The compound features:
- A 1,2,4-triazole core, a heterocyclic scaffold known for pharmacological versatility, including antimicrobial, antiviral, and anti-inflammatory activities .
- Two sulfanyl-methyl (-SCH2-) groups: one attached to the triazole ring and another linking the triazole to a 2,6-dichlorobenzyl group.
- A methyl benzoate moiety at the para position of the benzene ring, which may influence solubility and metabolic stability.
Its synthesis likely involves multi-step reactions, including thiol-alkylation and cyclization, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
methyl 4-[[5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O2S2/c1-32-24(31)18-12-10-17(11-13-18)14-34-25-29-28-23(30(25)19-6-3-2-4-7-19)16-33-15-20-21(26)8-5-9-22(20)27/h2-13H,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKYYNVGSXNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a synthetic compound with a complex structure that incorporates a triazole ring, sulfanyl groups, and a benzenecarboxylate moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features:
- A triazole ring , known for its biological activity.
- Dichlorobenzyl and sulfanyl groups that enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a common synthetic route:
- Formation of the sulfide intermediate by reacting 2,6-dichlorobenzyl chloride with sodium sulfide.
- Condensation reaction with 4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains. For instance:
- Bacterial Strains : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : It shows antifungal activity comparable to standard antifungal agents.
Anticancer Activity
The triazole derivatives have been extensively studied for their potential anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific molecular targets involved in tumor growth.
A notable study evaluated the cytotoxic effects of similar triazole compounds against the MCF-7 breast cancer cell line, revealing promising results that warrant further investigation into the anticancer potential of this compound .
Case Studies
-
Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition zones against Staphylococcus aureus and Candida albicans.
Compound Inhibition Zone (mm) Test Compound 18 Control (Chloramphenicol) 20 -
Cytotoxicity Assays : Another study assessed the cytotoxicity of related triazole compounds against various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxic effects.
Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 15 10 HeLa 12 8
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Pharmacokinetic and Electronic Properties
- Lipophilicity : The target compound’s dichlorobenzyl and benzoate groups contribute to high logP values (~5.2), comparable to sulfoxide derivatives (logP ~4.8) but higher than nitrile-containing analogues (logP ~3.5) .
- Electronic Environment : DFT studies on similar triazoles reveal that electron-withdrawing groups (e.g., -CN, -Cl) lower HOMO-LUMO gaps (4.1–4.5 eV), enhancing reactivity . The target compound’s dichlorobenzyl substituents may similarly modulate electronic properties.
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with the preparation of the 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold. As demonstrated in analogous systems, this involves:
Thiosemicarbazide Formation :
Cyclization to 1,2,4-Triazole-5-thione :
Key Analytical Data :
Introduction of the 2,6-Dichlorobenzyl Sulfanyl Methyl Group
The 5-position of the triazole is functionalized via alkylation with 2,6-dichlorobenzyl bromide:
- Alkylation Reaction :
Intermediate Characterization :
Functionalization with Methyl 4-(Sulfanylmethyl)benzenecarboxylate
The final substitution at position 3 employs a Mitsunobu reaction or thiol-ene coupling:
Mitsunobu Reaction :
Alternative Thiol-Alkylation :
Final Product Data :
- Molecular Weight : 559.4 g/mol (calculated).
- ¹H NMR (DMSO-d₆) : δ 8.0 (d, 2H, Ar-COOCH₃), 7.4–7.6 (m, 9H, Ar-H), 4.2 (s, 2H, SCH₂), 3.9 (s, 3H, COOCH₃).
Optimization and Yield Considerations
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | H₂O | 100 | 4 | 78 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 3 | DIAD | THF | 25 | 24 | 52 |
Critical Factors :
- Base Selection : K₂CO₃ outperforms Et₃N in minimizing side reactions during alkylation.
- Solvent Purity : Anhydrous DMF is essential to prevent hydrolysis of the benzyl bromide.
Analytical and Characterization Techniques
- Chromatographic Purity :
- Spectroscopic Confirmation :
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-{...}benzenecarboxylate, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via multi-step nucleophilic substitutions and cyclization reactions. Key steps include:
- Thioether formation : Reacting 2,6-dichlorobenzyl thiol with a triazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce sulfanyl groups .
- Esterification : Coupling the intermediate with methyl 4-(chloromethyl)benzoate in the presence of a phase-transfer catalyst .
- Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for thiol:triazole) significantly impact yield. Monitor progress via TLC and purify via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify sulfanyl-methyl linkages and aromatic proton environments (e.g., δ 3.8–4.2 ppm for –SCH₂– groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₂₄H₂₀Cl₂N₄O₂S₂, expected [M+H]⁺ = 571.03) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of methyl 4-{...}benzenecarboxylate?
- Methodology : Apply DoE to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions:
- Response surface methodology (RSM) : Use a central composite design to model interactions between variables and predict maximum yield .
- Statistical validation : Confirm model accuracy via ANOVA (p < 0.05 for significant factors) and replicate optimal conditions to achieve >85% yield .
Q. What computational strategies can predict the compound’s reactivity or biological targets?
- Methodology : Combine density functional theory (DFT) and molecular docking:
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in sulfanyl groups) for functionalization .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinity for enzymes like CYP450 or antifungal targets (e.g., lanosterol 14α-demethylase) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays (e.g., MIC tests for antifungal activity) across multiple cell lines or microbial strains to rule out strain-specific effects .
- Metabolic stability tests : Use liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) causes false negatives in activity studies .
Q. What strategies improve regioselectivity during functionalization of the triazole core?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., –SH groups) with tert-butyl thiols to direct substitutions to the triazole N-atoms .
- Metal-mediated reactions : Use Cu(II) catalysts to favor C–H activation at specific positions, as demonstrated in analogous triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
